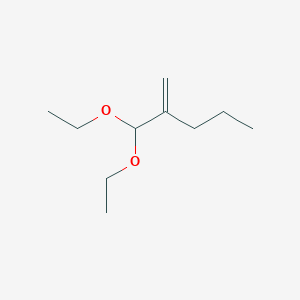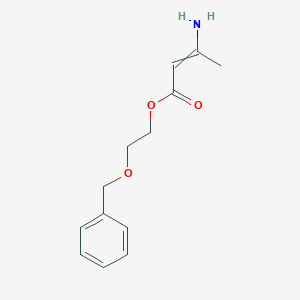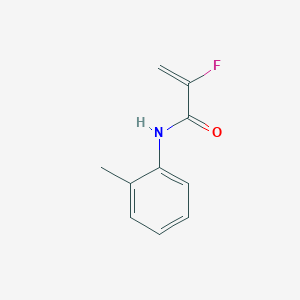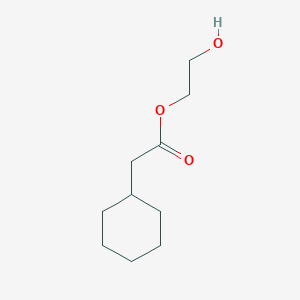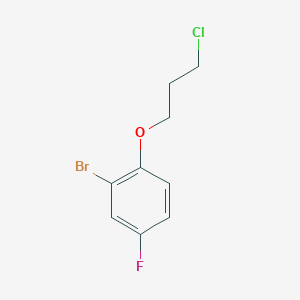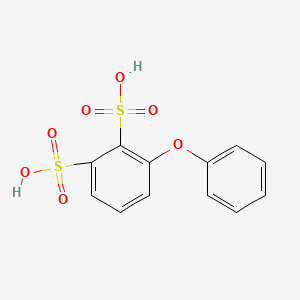
3-Phenoxybenzene-1,2-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxybenzene-1,2-disulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a phenoxy group and two sulfonic acid groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxybenzene-1,2-disulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of phenoxybenzene using sulfur trioxide or oleum as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenoxybenzene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-Phenoxybenzene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the manufacture of specialty chemicals and as a component in formulations for various industrial processes
Mécanisme D'action
The mechanism of action of 3-Phenoxybenzene-1,2-disulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid groups can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the phenoxy group can participate in hydrophobic interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenoxybenzene-1,4-disulfonic acid
- 3-Phenoxybenzene-1,3-disulfonic acid
- 3-Phenoxybenzene-2,4-disulfonic acid
Comparison
Compared to its analogs, 3-Phenoxybenzene-1,2-disulfonic acid is unique due to the specific positioning of the sulfonic acid groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and physical properties, making this compound particularly valuable for certain applications .
Propriétés
Numéro CAS |
119560-07-5 |
|---|---|
Formule moléculaire |
C12H10O7S2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
3-phenoxybenzene-1,2-disulfonic acid |
InChI |
InChI=1S/C12H10O7S2/c13-20(14,15)11-8-4-7-10(12(11)21(16,17)18)19-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)(H,16,17,18) |
Clé InChI |
NHWJLCJXIBETKO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


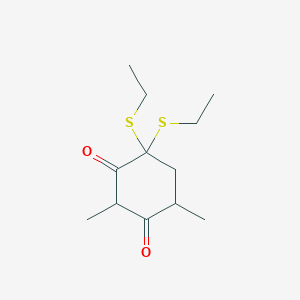

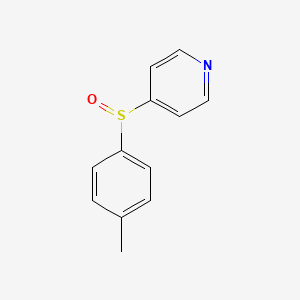

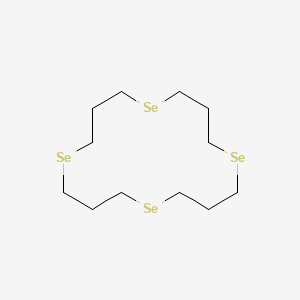
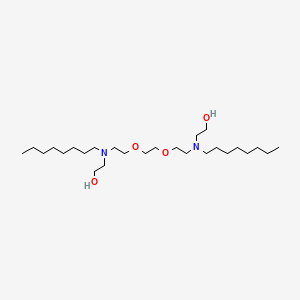

![2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal](/img/structure/B14305468.png)
